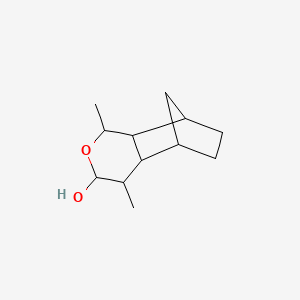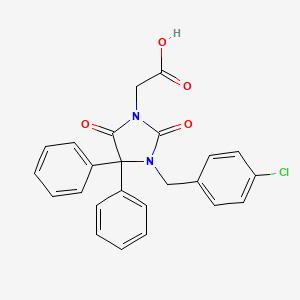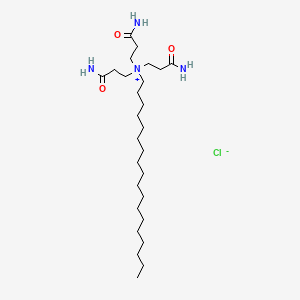
5-chloro-N-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro group, converting it to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for antimicrobial, antifungal, or anticancer properties.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry
In industry, the compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-chloro-N-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by targeting specific enzymes or cellular pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-aminothiazole: Lacks the phenyl and trifluoromethyl groups.
4-(trifluoromethyl)-2-aminothiazole: Lacks the chlorine and phenyl groups.
N-phenyl-2-aminothiazole: Lacks the chlorine and trifluoromethyl groups.
Uniqueness
5-chloro-N-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, potentially improving its efficacy in various applications.
Properties
CAS No. |
134880-99-2 |
|---|---|
Molecular Formula |
C10H6ClF3N2S |
Molecular Weight |
278.68 g/mol |
IUPAC Name |
5-chloro-N-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6ClF3N2S/c11-8-7(10(12,13)14)16-9(17-8)15-6-4-2-1-3-5-6/h1-5H,(H,15,16) |
InChI Key |
RYHUXFAGFCHQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
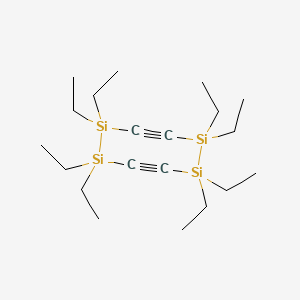
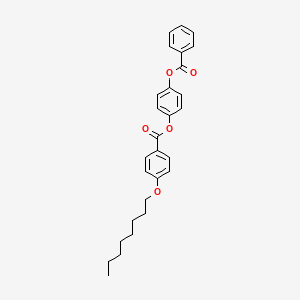
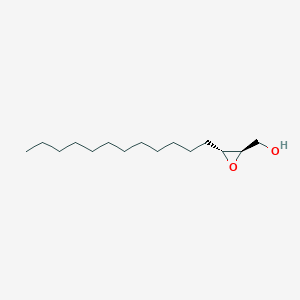
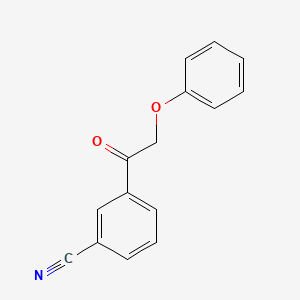
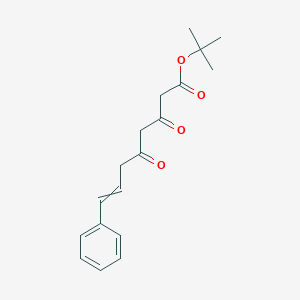
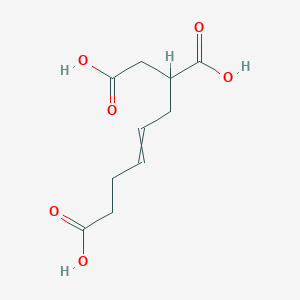
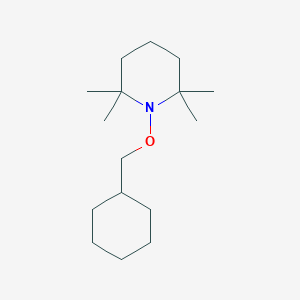
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

